Cas no 18583-59-0 (Potassium Bis(1-pyrazolyl)borohydride)
Potassium Bis(1-pyrazolyl)borohydride Chemical and Physical Properties
Names and Identifiers
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- Borate(1-),dihydrobis(1H-pyrazolato-kN1)-, potassium (1:1), (T-4)-
- Potassium Bis(1-pyrazolyl)borohydride
- potassium,di(pyrazol-1-yl)boranuide
- Potassium Dihydrobis(1-pyrazolyl)borate
- Nsc376447
- potassium bis(pyrazoyl)borate
- Potassium dihydrobis(pyrazol-1-yl)borate
- Potassiumdihydrobis(pyrazol-1-yl)boratemin.
- Potassiumdihydrobis(pyrazol-1-yl)borate,min.95%
- T71988
- DTXSID30635728
- FT-0719026
- potassium di(1H-pyrazol-1-yl)dihydroborate
- potassium;di(pyrazol-1-yl)boranide
- Potassium dihydridodi(1H-pyrazol-1-yl)borate(1-)
- 18583-59-0
- AKOS015854086
- 1-[POTASSIO(PYRAZOL-1-YL)BORANYL]PYRAZOLE
-
- MDL: MFCD00058739
- Inchi: 1S/C6H6BN4.K/c1-3-8-10(5-1)7-11-6-2-4-9-11;/h1-6H;/q-1;+1
- InChI Key: KIXPNQZZOUCWGN-UHFFFAOYSA-N
- SMILES: [K+].N1([B-]N2C=CC=N2)C=CC=N1 |^4:2|
Computed Properties
- Exact Mass: 184.03200
- Monoisotopic Mass: 184.0322579g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 123
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.6Ų
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: White white crystal powder
- Density: No data available
- Melting Point: 165.0 to 169.0 deg-C
- Flash Point: No data available
- PSA: 35.64000
- LogP: 0.01020
- Solubility: dissolve in water
Potassium Bis(1-pyrazolyl)borohydride Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H261-H315-H319
- Warning Statement: P231+P232-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P402+P404-P501
- Hazardous Material transportation number:UN 2813 4.3/PG III
- Safety Instruction: H261+H315+H319
- Storage Condition:4° CStore…,-4℃Store…Better
- HazardClass:4.3
- PackingGroup:III
Potassium Bis(1-pyrazolyl)borohydride Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Potassium Bis(1-pyrazolyl)borohydride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P866811-1g |
Potassium Bis(1-pyrazolyl)borohydride |
18583-59-0 | ≥98% | 1g |
744.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1439-5G |
Potassium Bis(1-pyrazolyl)borohydride |
18583-59-0 | >98.0%(T) | 5g |
¥1490.00 | 2023-09-07 | |
| TRC | P695260-50mg |
Potassium Bis(1-pyrazolyl)borohydride |
18583-59-0 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P695260-100mg |
Potassium Bis(1-pyrazolyl)borohydride |
18583-59-0 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P695260-500mg |
Potassium Bis(1-pyrazolyl)borohydride |
18583-59-0 | 500mg |
$ 160.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X70325-200mg |
Potassium,di(pyrazol-1-yl)boranuide |
18583-59-0 | ≥98% | 200mg |
¥238.0 | 2023-09-05 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1439-1G |
Potassium Bis(1-pyrazolyl)borohydride |
18583-59-0 | >98.0%(T) | 1g |
¥490.00 | 2023-09-07 | |
| eNovation Chemicals LLC | Y1015259-1g |
POTASSIUM DIHYDROBIS(1-PYRAZOLYL)BORATE |
18583-59-0 | 98% | 1g |
$165 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1015259-5g |
POTASSIUM DIHYDROBIS(1-PYRAZOLYL)BORATE |
18583-59-0 | 98% | 5g |
$365 | 2024-06-07 | |
| abcr | AB121447-1 g |
Potassium dihydrobis(pyrazol-1-yl)borate, 95%; . |
18583-59-0 | 95% | 1g |
€85.00 | 2022-03-05 |
Potassium Bis(1-pyrazolyl)borohydride Suppliers
Potassium Bis(1-pyrazolyl)borohydride Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on Potassium Bis(1-pyrazolyl)borohydride
Comprehensive Guide to Potassium Bis(1-pyrazolyl)borohydride (CAS No. 18583-59-0): Properties, Applications, and Innovations
Potassium Bis(1-pyrazolyl)borohydride (CAS No. 18583-59-0) is a specialized borohydride derivative that has garnered significant attention in modern synthetic chemistry and materials science. This compound, characterized by its unique pyrazolyl-borohydride structure, serves as a versatile reagent in reduction reactions, catalysis, and coordination chemistry. Its selective reactivity and air-stable properties make it a preferred choice for researchers exploring sustainable and efficient synthetic pathways.
In recent years, the demand for eco-friendly reducing agents has surged, driven by global trends toward green chemistry and sustainable manufacturing. Potassium Bis(1-pyrazolyl)borohydride aligns with these priorities due to its lower toxicity profile compared to traditional hydride donors like sodium borohydride. A 2023 study highlighted its efficacy in asymmetric hydrogenation, a critical process for pharmaceutical intermediates, addressing frequent user queries such as "alternatives to toxic reductants" and "borohydrides for chiral synthesis."
The molecular architecture of 18583-59-0 features two 1-pyrazolyl rings coordinated to a boron-centered hydride, stabilized by potassium counterions. This design enhances its solubility in polar aprotic solvents—answering common search terms like "solubility of pyrazolylborohydrides"—while maintaining thermal stability up to 150°C. Such properties are pivotal for applications in organometallic catalysis, where stability under reactive conditions is paramount.
Emerging applications of Potassium Bis(1-pyrazolyl)borohydride extend to energy storage systems, particularly in the development of next-generation electrolytes. Researchers are investigating its role in improving ionic conductivity in solid-state batteries, a topic frequently searched as "borohydride electrolytes for batteries." Its ability to facilitate ion transport while minimizing decomposition positions it as a candidate for high-energy-density devices.
From a synthetic perspective, this compound excels in chemo-selective reductions of imines and carbonyls, a recurring theme in forums discussing "mild reducing agents for sensitive substrates." Unlike aggressive reagents, it minimizes over-reduction byproducts, making it ideal for fine chemical synthesis. Recent patents also highlight its utility in photocatalysis, where it acts as an electron donor under visible-light irradiation.
Handling and storage recommendations for CAS No. 18583-59-0 emphasize inert-atmosphere protocols, though its moisture resistance surpasses conventional borohydrides. This practicality addresses frequently asked questions like "handling air-sensitive borohydrides" and "long-term storage of reducing agents." Suppliers typically provide technical data sheets detailing optimal conditions to preserve its reducing potency.
In conclusion, Potassium Bis(1-pyrazolyl)borohydride represents a convergence of safety, efficiency, and versatility in modern chemistry. Its alignment with green chemistry principles and adaptability to cutting-edge fields like energy storage ensures its relevance in both academic and industrial settings. Ongoing research continues to uncover novel applications, solidifying its status as a multifunctional reagent for 21st-century challenges.
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